![molecular formula C25H24ClFN4O2 B10835948 Pyrazolo[1,5-a]pyrimidine derivative 12](/img/structure/B10835948.png)
Pyrazolo[1,5-a]pyrimidine derivative 12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidine derivative 12 is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds. Pyrazolo[1,5-a]pyrimidine derivatives are characterized by a rigid, planar structure that combines both pyrazole and pyrimidine rings .
Vorbereitungsmethoden
The synthesis of pyrazolo[1,5-a]pyrimidine derivative 12 typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include the reaction of aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under reflux conditions with appropriate solvents and catalysts to achieve high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and environmental sustainability .
Analyse Chemischer Reaktionen
Pyrazolo[1,5-a]pyrimidine derivative 12 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce nitro groups or carbonyl groups to amines or alcohols, respectively.
Substitution: Aromatic substitution reactions, such as nitration, halogenation, and formylation, are commonly performed on the pyrazolo[1,5-a]pyrimidine core. These reactions often use reagents like nitric acid, halogens, or formylating agents under controlled conditions.
Wissenschaftliche Forschungsanwendungen
Pyrazolo[1,5-a]pyrimidine derivative 12 has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 12 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors, including protein kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting or modulating the activity of these targets, this compound can interfere with cellular processes such as proliferation, apoptosis, and inflammation. This makes it a promising candidate for the development of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[1,5-a]pyrimidine derivative 12 can be compared with other similar compounds, such as:
Zaleplon: A sedative agent that shares the pyrazolo[1,5-a]pyrimidine core structure.
Indiplon: Another sedative agent with a similar structure and mechanism of action.
Ocinaplon: An anxiolytic agent that also contains the pyrazolo[1,5-a]pyrimidine motif.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct biological activities and chemical properties .
Eigenschaften
Molekularformel |
C25H24ClFN4O2 |
|---|---|
Molekulargewicht |
466.9 g/mol |
IUPAC-Name |
[(2S)-1-[3-(4-chlorophenyl)-7-(3-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C25H24ClFN4O2/c1-33-15-21-24(16-7-9-18(26)10-8-16)25-28-23(30-11-3-6-20(30)14-32)13-22(31(25)29-21)17-4-2-5-19(27)12-17/h2,4-5,7-10,12-13,20,32H,3,6,11,14-15H2,1H3/t20-/m0/s1 |
InChI-Schlüssel |
USQDDAWNOFWURT-FQEVSTJZSA-N |
Isomerische SMILES |
COCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)N4CCC[C@H]4CO)C5=CC(=CC=C5)F |
Kanonische SMILES |
COCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)N4CCCC4CO)C5=CC(=CC=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[1,5-a]pyrimidine derivative 6](/img/structure/B10835876.png)
![Pyrazolo[1,5-a]pyrimidine derivative 9](/img/structure/B10835883.png)
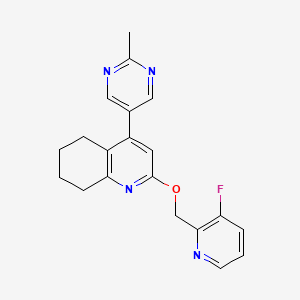


![N-(2-cyanoethyl)-2-[2-[4-cyano-2-[(2-fluoroacetyl)amino]phenyl]-7-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl]-N-methylacetamide](/img/structure/B10835903.png)
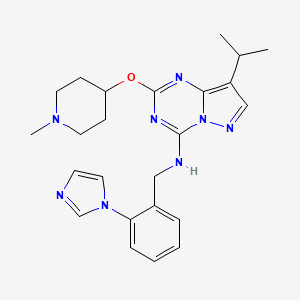
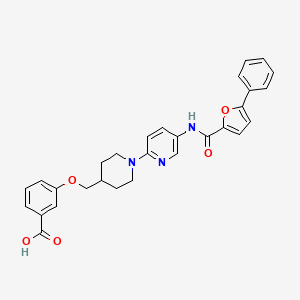
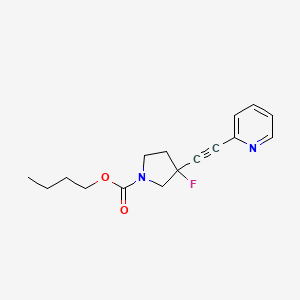

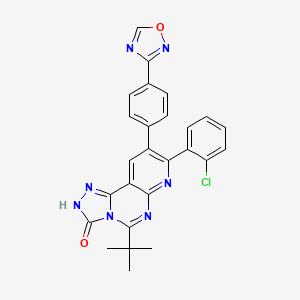
![5-tert-Butyl-8-(2-chlorophenyl)-9-(4-chlorophenyl)pyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B10835939.png)
![Pyrazolo[1,5-a]pyrimidine derivative 16](/img/structure/B10835940.png)
![3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one](/img/structure/B10835946.png)
